molecular formula C18H14FNO2S B3138081 2-fluoro-N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamide CAS No. 445456-13-3

2-fluoro-N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B3138081
CAS No.: 445456-13-3
M. Wt: 327.4 g/mol
InChI Key: KCNGWORSDMUOHB-UHFFFAOYSA-N
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Description

2-fluoro-N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom, a hydroxyphenyl group, and a thiophen-2-ylmethyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-fluorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a boronic acid derivative of the hydroxyphenyl group.

    Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be attached via a nucleophilic substitution reaction, where a thiophen-2-ylmethyl halide reacts with the amide nitrogen.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the benzamide core can be reduced to form amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The hydroxyphenyl group may interact with enzymes or receptors, while the fluorine atom can influence the compound’s binding affinity and stability. The thiophen-2-ylmethyl group may contribute to the compound’s overall lipophilicity and ability to cross biological membranes.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-(4-hydroxyphenyl)benzamide: Lacks the thiophen-2-ylmethyl group.

    N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamide: Lacks the fluorine atom.

    2-fluoro-N-(thiophen-2-ylmethyl)benzamide: Lacks the hydroxyphenyl group.

Uniqueness

2-fluoro-N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamide is unique due to the combination of the fluorine atom, hydroxyphenyl group, and thiophen-2-ylmethyl group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

2-fluoro-N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO2S/c19-17-6-2-1-5-16(17)18(22)20(12-15-4-3-11-23-15)13-7-9-14(21)10-8-13/h1-11,21H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNGWORSDMUOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-fluoro-N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamide
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2-fluoro-N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamide
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